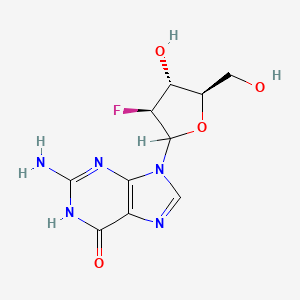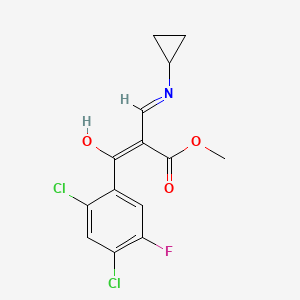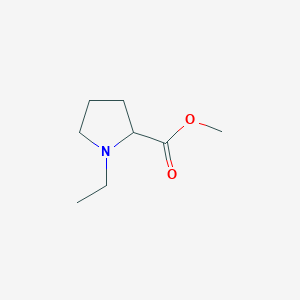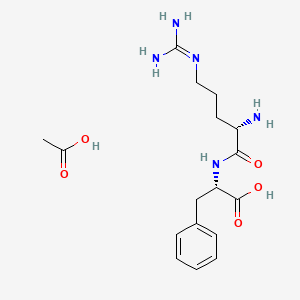![molecular formula C₁₁H₁₇NO₈ B1139670 (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid CAS No. 263155-11-9](/img/structure/B1139670.png)
(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyran derivatives has been achieved through various methods, including ultrasound-promoted synthesis and enantiospecific synthesis techniques. For instance, Bizhanpoor and Hassanabadi (2016) demonstrated the ultrasound-promoted synthesis of 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, showcasing the efficiency of this method in producing pyran derivatives with excellent yield and in a short time (Bizhanpoor & Hassanabadi, 2016). Similarly, Deschenaux et al. (1989) detailed the enantiospecific synthesis of the two enantiomers of a related pyran compound, emphasizing the precision in achieving the desired stereochemistry (Deschenaux et al., 1989).
Molecular Structure Analysis
The molecular structure of pyran derivatives has been elucidated through various analytical techniques, including X-ray diffraction. Xiao-lon (2015) synthesized and characterized Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, revealing its orthorhombic crystal structure and providing insights into the spatial arrangement of such compounds (Xiao-lon, 2015).
Chemical Reactions and Properties
Pyran derivatives undergo a variety of chemical reactions, offering diverse functionalization opportunities. Constantinou-Kokotou et al. (1991) explored the stereoselective esterification of 6-hydroxy-2H-pyran-3(6H)-ones, demonstrating the versatility of these compounds in chemical synthesis (Constantinou-Kokotou et al., 1991).
Physical Properties Analysis
The physical properties of pyran derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. However, specific research focusing on the physical properties of "(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid" was not found in the available literature. Generally, these properties are influenced by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties of pyran derivatives, including reactivity, acidity, and basicity, are defined by their functional groups and molecular framework. Smith et al. (1999) discussed the synthesis and evaluation of pyran derivatives as inhibitors, highlighting their chemical reactivity and potential biological applications (Smith et al., 1999).
Wissenschaftliche Forschungsanwendungen
Ultrasound-Promoted Synthesis
Research by Bizhanpoor and Hassanabadi (2016) explored the ultrasound-promoted synthesis of 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, demonstrating an efficient method for creating related compounds in a short time and with excellent yield (Bizhanpoor & Hassanabadi, 2016).
Synthesis and NMR Data Assignment
Duan et al. (2021) investigated the synthesis and NMR data assignment of similar 3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylates, revealing insights into the structural properties of these compounds (Duan et al., 2021).
Primary Amine–Promoted Ring Opening
Valiullina et al. (2020) studied the primary amine–promoted ring opening in related carbapenem-derived p-nitrobenzyl esters, highlighting the chemical reactivity of these molecules (Valiullina et al., 2020).
Antioxidative and Antihypertensive Properties
Maneesh and Chakraborty (2018) discovered antioxidative O-heterocyclic angiotensin converting enzyme inhibitors in Sargassum wightii, which included similar 2H-pyran compounds. Their study suggested potential therapeutic applications in antihypertensive management (Maneesh & Chakraborty, 2018).
Crystal Structure Analysis
Xiao-lon (2015) synthesized and characterized Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, providing insights into the crystal structure of these compounds (Xiao-lon, 2015).
Pyran Derivatives in Corrosion Mitigation
Saranya et al. (2020) explored the use of pyran derivatives in corrosion mitigation, suggesting practical applications in industrial settings (Saranya et al., 2020).
Eigenschaften
IUPAC Name |
(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6-,8-,9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROCJNDGXWMTBX-MTKMREKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C=C(OC(C1O)C(C(CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C=C(O[C@@H]([C@@H]1O)[C@@H]([C@@H](CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)



![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)